molecular formula C22H22N2O5 B11507901 5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11507901
M. Wt: 394.4 g/mol
InChI Key: NTAYQQFNWIOEMY-UHFFFAOYSA-N
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Description

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the pyrrole ring could engage in electron-donating or -withdrawing interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to its combination of a pyrrole ring with both benzyl and hydroxyphenyl groups. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds like 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid or indole derivatives.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

5-benzyl-3-ethyl-1-(2-hydroxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C22H22N2O5/c1-2-22(21(28)29)17-16(18(23-22)14-10-6-7-11-15(14)25)19(26)24(20(17)27)12-13-8-4-3-5-9-13/h3-11,16-18,23,25H,2,12H2,1H3,(H,28,29)

InChI Key

NTAYQQFNWIOEMY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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